molecular formula C8H19NO B2377070 1-Methoxy-4,4-dimethylpentan-2-amine CAS No. 1538157-67-3

1-Methoxy-4,4-dimethylpentan-2-amine

Cat. No.: B2377070
CAS No.: 1538157-67-3
M. Wt: 145.246
InChI Key: PCTDUTZECMEKPK-UHFFFAOYSA-N
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Description

1-Methoxy-4,4-dimethylpentan-2-amine is an organic compound with the molecular formula C8H19NO It is a derivative of pentanamine, characterized by the presence of a methoxy group and two methyl groups attached to the carbon chain

Scientific Research Applications

1-Methoxy-4,4-dimethylpentan-2-amine has several scientific research applications:

Safety and Hazards

The safety information for 1-Methoxy-4,4-dimethylpentan-2-amine includes several precautionary statements. For example, it is recommended to use personal protective equipment as required, ensure adequate ventilation, and remove all sources of ignition . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing .

Preparation Methods

The synthesis of 1-Methoxy-4,4-dimethylpentan-2-amine involves several steps. One common method includes the reaction of 4,4-dimethylpentan-2-one with methanol in the presence of an acid catalyst to form 1-methoxy-4,4-dimethylpentan-2-one. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the compound .

Chemical Reactions Analysis

1-Methoxy-4,4-dimethylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or thiols.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon .

Mechanism of Action

The mechanism of action of 1-Methoxy-4,4-dimethylpentan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. Pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

1-Methoxy-4,4-dimethylpentan-2-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-methoxy-4,4-dimethylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-8(2,3)5-7(9)6-10-4/h7H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTDUTZECMEKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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